2-Ethyl-6-iodophenol
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Overview
Description
2-Ethyl-6-iodophenol is an organic compound belonging to the phenol family, characterized by the presence of an iodine atom and an ethyl group attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-iodophenol can be synthesized through several methods. One common approach involves the iodination of 2-ethylphenol using iodine and an oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring to form the iodophenol derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of laccase-catalyzed iodination has been reported to be highly efficient and sustainable, delivering high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: The iodine substituent can be replaced by a new carbon group ortho to the hydroxyl group, followed by cyclization to form heterocycles.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophilic reagents and electron-attracting groups are typically used.
Oxidation: Common oxidizing agents include iodine and other halogens.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently employed.
Major Products:
Substitution Products: Various substituted phenols.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Heterocyclic compounds.
Scientific Research Applications
2-Ethyl-6-iodophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-6-iodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The compound can undergo nucleophilic aromatic substitution, where the iodine atom is replaced by nucleophiles, leading to the formation of various derivatives . Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the ethyl group.
4-Iodophenol: Iodine atom positioned differently on the benzene ring.
2-Ethylphenol: Lacks the iodine substituent.
Uniqueness: 2-Ethyl-6-iodophenol is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other phenol derivatives .
Properties
IUPAC Name |
2-ethyl-6-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHYJPVIROUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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